molecular formula C11H8F3NO B11721109 (6-(Trifluoromethyl)quinolin-2-yl)methanol

(6-(Trifluoromethyl)quinolin-2-yl)methanol

Cat. No.: B11721109
M. Wt: 227.18 g/mol
InChI Key: QTEYPPDYOKPMPG-UHFFFAOYSA-N
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Description

(6-(Trifluoromethyl)quinolin-2-yl)methanol is an organic compound with the molecular formula C11H7F4NO It is characterized by the presence of a trifluoromethyl group attached to a quinoline ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Trifluoromethyl)quinolin-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method includes the iodocyclization of trifluoromethyl propargyl imines with iodine (I2) or iodine monochloride (ICl) under mild reaction conditions . Another approach involves the use of hypervalent iodine (III) carboxylates as alkylating agents in the presence of a copper catalyst under visible light conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(6-(Trifluoromethyl)quinolin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield quinoline-2-carboxylic acid, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives.

Scientific Research Applications

(6-(Trifluoromethyl)quinolin-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-(Trifluoromethyl)quinolin-2-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The quinoline ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-(Trifluoromethyl)quinolin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

[6-(trifluoromethyl)quinolin-2-yl]methanol

InChI

InChI=1S/C11H8F3NO/c12-11(13,14)8-2-4-10-7(5-8)1-3-9(6-16)15-10/h1-5,16H,6H2

InChI Key

QTEYPPDYOKPMPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)CO)C=C1C(F)(F)F

Origin of Product

United States

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